molecular formula C18H21N3O5S B2562567 (5-Methylisoxazol-3-yl)(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone CAS No. 1211702-26-9

(5-Methylisoxazol-3-yl)(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone

Cat. No.: B2562567
CAS No.: 1211702-26-9
M. Wt: 391.44
InChI Key: MENJHPVLGWMNEB-UHFFFAOYSA-N
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Description

“(5-Methylisoxazol-3-yl)(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone” is a chemical compound with the molecular formula C12H16N2O4 . It is a derivative of sulfamethoxazole, a type of antibiotic .


Synthesis Analysis

The synthesis of this compound and its derivatives involves the design and creation of new compounds based on sulfamethoxazole . The structures of the new compounds are confirmed based on a comprehensive characterization of spectral data by applied IR and 1H as well as 13C NMR spectroscopy .


Molecular Structure Analysis

The molecular structure of this compound is confirmed based on a comprehensive characterization of spectral data by applied IR and 1H as well as 13C NMR spectroscopy .

Scientific Research Applications

Synthesis and Structural Characterization

Novel N-phenylpyrazolyl aryl methanone derivatives, including compounds with similar structural motifs to the queried compound, have been synthesized and characterized. These derivatives exhibit favorable herbicidal and insecticidal activities, demonstrating the potential for agricultural applications (Wang et al., 2015).

Biological Activities

Research into similar structures has shown a range of biological activities. For instance, derivatives of 1-oxa-4,8-diazaspiro[4.5]decan-2-one have been explored for their fungicidal properties against various pathogens, with some showing good to excellent inhibition rates (Yu et al., 2017). Additionally, compounds with the oxa-diazaspiro[4.5]decan motif have been identified as potential antihypertensive agents, highlighting their significance in drug discovery for cardiovascular diseases (Caroon et al., 1981).

Antagonistic Properties

The discovery of N-isoxazolyl biphenylsulfonamides as potent dual angiotensin II and endothelin A receptor antagonists, sharing structural elements with the biphenyl AT(1) antagonists, suggests that compounds with similar chemical frameworks, including the queried compound, may have dual activity for both receptors, offering a novel approach to treating hypertension (Murugesan et al., 2002).

Environmental Applications

The herbicide isoxaflutole, which shares a similar chemical motif with the queried compound, has been studied for its metabolism in soil and crops, providing insights into the environmental fate and behavior of such compounds. This research is crucial for understanding the ecological impact of chemical substances introduced into the environment (Rouchaud et al., 2002).

Properties

IUPAC Name

[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-(5-methyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S/c1-14-13-16(19-26-14)17(22)20-9-7-18(8-10-20)21(11-12-25-18)27(23,24)15-5-3-2-4-6-15/h2-6,13H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENJHPVLGWMNEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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